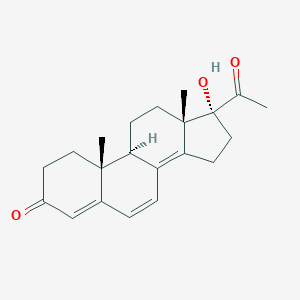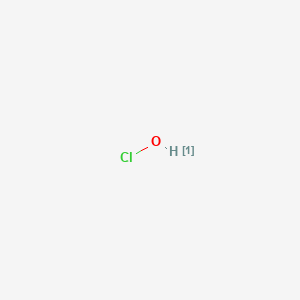
Hypochlorous acid-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypochlorous acid-d (HOCl-d) is a derivative of hypochlorous acid (HOCl), a powerful oxidant and disinfectant produced by the human immune system. HOCl-d is a stable form of HOCl that has been synthesized for use in scientific research. It is a highly effective antimicrobial agent that has shown promise in a variety of applications.
Mécanisme D'action
Hypochlorous acid-d exerts its antimicrobial activity through a variety of mechanisms, including oxidation of cell membranes, disruption of cellular metabolism, and inhibition of DNA synthesis. It has also been shown to stimulate the immune system and promote wound healing.
Effets Biochimiques Et Physiologiques
Hypochlorous acid-d has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, promote angiogenesis, and stimulate collagen synthesis. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Hypochlorous acid-d has several advantages for use in laboratory experiments. It is stable and easy to handle, and its antimicrobial properties make it useful for disinfection and sterilization. However, Hypochlorous acid-d can be expensive to produce, and its effectiveness can be affected by pH and temperature.
Orientations Futures
There are many potential future directions for research on Hypochlorous acid-d. One area of interest is the development of new methods for synthesizing Hypochlorous acid-d that are more cost-effective and efficient. Another area of interest is the investigation of Hypochlorous acid-d in the treatment of chronic wounds and other medical conditions. Additionally, there is potential for the use of Hypochlorous acid-d in food preservation and in the development of new antimicrobial agents.
Applications De Recherche Scientifique
Hypochlorous acid-d has been studied extensively for its antimicrobial properties. It has been shown to be effective against a wide range of pathogens, including bacteria, viruses, and fungi. Hypochlorous acid-d has also been investigated for use in wound healing, dental applications, and food preservation.
Propriétés
Numéro CAS |
13770-22-4 |
|---|---|
Nom du produit |
Hypochlorous acid-d |
Formule moléculaire |
ClHO |
Poids moléculaire |
52.46 g/mol |
Nom IUPAC |
protio hypochlorite |
InChI |
InChI=1S/ClHO/c1-2/h2H/i2H |
Clé InChI |
QWPPOHNGKGFGJK-WWXGHNMISA-N |
SMILES isomérique |
[1H]OCl |
SMILES |
OCl |
SMILES canonique |
OCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

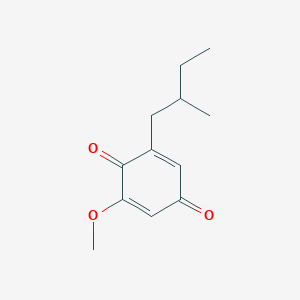
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

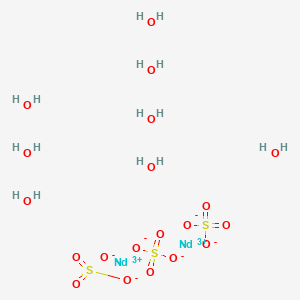
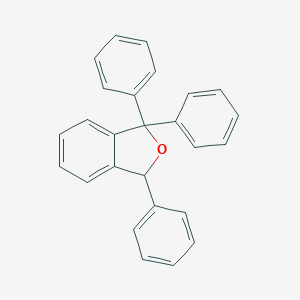
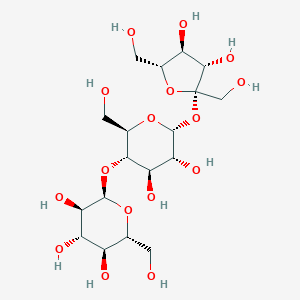
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
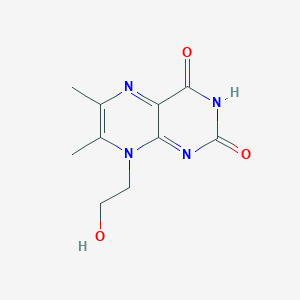
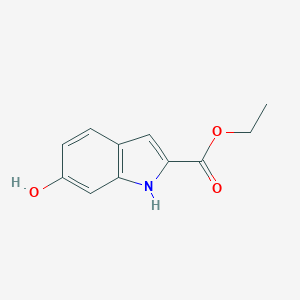
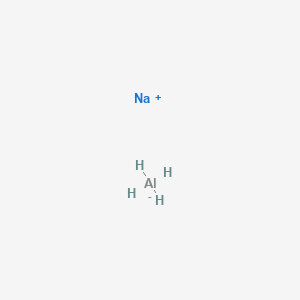
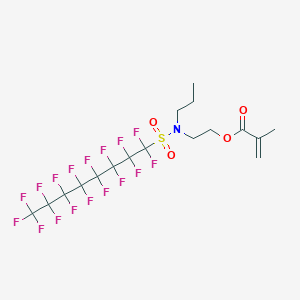
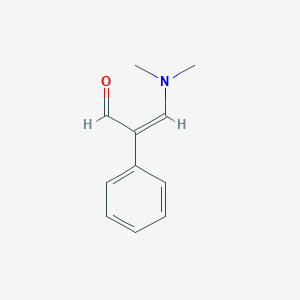
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
